molecular formula C10H12N2O2 B15257346 6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one

6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one

Cat. No.: B15257346
M. Wt: 192.21 g/mol
InChI Key: KISPTHSTECJULF-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one is unique due to its specific structural features and the potential for diverse functionalization. This allows for the development of a wide range of derivatives with varying biological activities and applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-butan-2-ylfuro[2,3-d]pyridazin-7-one

InChI

InChI=1S/C10H12N2O2/c1-3-7(2)12-10(13)9-8(6-11-12)4-5-14-9/h4-7H,3H2,1-2H3

InChI Key

KISPTHSTECJULF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CO2)C=N1

Origin of Product

United States

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